5-Oxazolidinone isomers

Description

Structure

2D Structure

3D Structure

Properties

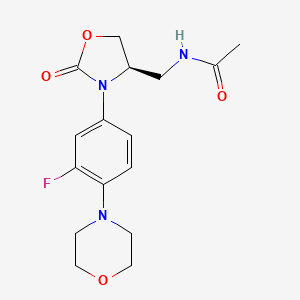

Molecular Formula |

C16H20FN3O4 |

|---|---|

Molecular Weight |

337.35 g/mol |

IUPAC Name |

N-[[(4R)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-4-yl]methyl]acetamide |

InChI |

InChI=1S/C16H20FN3O4/c1-11(21)18-9-13-10-24-16(22)20(13)12-2-3-15(14(17)8-12)19-4-6-23-7-5-19/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21)/t13-/m1/s1 |

InChI Key |

IXKUVMUSTBVROV-CYBMUJFWSA-N |

Isomeric SMILES |

CC(=O)NC[C@@H]1COC(=O)N1C2=CC(=C(C=C2)N3CCOCC3)F |

Canonical SMILES |

CC(=O)NCC1COC(=O)N1C2=CC(=C(C=C2)N3CCOCC3)F |

Origin of Product |

United States |

Significance of Heterocyclic Ring Systems in Organic Synthesis

Heterocyclic compounds are a vast and diverse class of organic molecules that are cyclic and contain at least one atom other than carbon within their ring structure. openaccessjournals.comlongdom.org These heteroatoms, most commonly nitrogen, oxygen, or sulfur, impart unique physicochemical and biological properties to the molecules. openaccessjournals.com Accounting for nearly half of all known organic compounds, heterocyclic systems are of paramount importance in numerous scientific and industrial fields. openmedicinalchemistryjournal.com

In the realm of organic synthesis, heterocycles serve as fundamental building blocks for the creation of more complex molecules. openaccessjournals.com Their structural diversity and inherent reactivity make them invaluable intermediates in the synthesis of a wide array of products, including pharmaceuticals, agrochemicals, dyes, and polymers. openaccessjournals.comopenmedicinalchemistryjournal.com Many natural products, such as alkaloids, vitamins, and hormones, also feature heterocyclic cores, highlighting their significance in biological systems. openmedicinalchemistryjournal.com The ability to manipulate the structure of heterocyclic compounds allows chemists to design and create new materials with specific, tailored properties. openaccessjournals.com Five- and six-membered rings are particularly stable and common, forming the basis of many synthetic strategies. thermofisher.com

Overview of the 5 Oxazolidinone Core Structure and Isomeric Considerations

The oxazolidinone ring is a five-membered heterocycle containing both a nitrogen and an oxygen atom. nih.govnih.gov Specifically, the "5-oxazolidinone" designation indicates that the carbonyl group (C=O) is located at the 5th position of the ring. The core structure consists of an oxygen atom at position 1, a nitrogen atom at position 3, and the carbonyl group at position 5.

Isomerism is a key consideration for oxazolidinones. Structural isomers exist based on the relative positions of the oxygen and nitrogen atoms and the carbonyl group within the five-membered ring, leading to 2-oxazolidinones, 4-oxazolidinones, and 5-oxazolidinones. nih.govwikipedia.org Furthermore, stereoisomerism is crucial, as the substituents on the ring can exist in different spatial arrangements (enantiomers and diastereomers). For instance, the synthesis of 4,5-disubstituted oxazolidinones can result in both cis and trans isomers, as well as their respective enantiomers. nih.gov The absolute configuration at the stereocenters of the oxazolidinone ring, often at the C4 and C5 positions, plays a critical role in their biological activity and application. The stereospecific synthesis of these isomers is a significant area of research, often employing chiral starting materials or catalysts to control the desired stereochemical outcome. nih.govbioorg.org

Historical Context and Evolution of Academic Research on 5 Oxazolidinone Isomers

Regioselective and Stereoselective Synthesis Approaches.

Achieving control over the spatial orientation of substituents on the oxazolidinone ring is paramount. Regioselective methods dictate where new bonds form, while stereoselective approaches control the 3D architecture, leading to specific enantiomers or diastereomers.

Chiral Aziridine (B145994) Precursors in Stereoselective Cyclization Reactions.

A robust strategy for synthesizing enantiomerically pure 5-oxazolidinones involves the use of chiral aziridine precursors. Aziridines, high-energy three-membered rings containing a nitrogen atom, can undergo stereospecific ring-opening and cyclization reactions.

A notable method involves the intramolecular cyclization of chiral aziridine-2-methanols with phosgene (B1210022). rsc.orgbeilstein-journals.org In this approach, enantiomerically pure (S)-aziridine-2-methanols are treated with phosgene, leading to a one-step synthesis of N-protected 4(R)-substituted-5-oxazolidinones in high yields. rsc.orgbeilstein-journals.orgresearchgate.net The stereochemistry at the C4 position of the oxazolidinone is directly controlled by the chirality of the starting aziridine precursor. The reaction proceeds with a regiospecific ring-opening of the aziridine, ensuring the desired connectivity. rsc.org This methodology is versatile, allowing for the preparation of various oxazolidinones with different substituents at the C4 position, including those with heteroatom-substituted alkyl groups. rsc.orgbeilstein-journals.org

Enantioselective and Diastereoselective Control in 5-Oxazolidinone Formation.

A variety of advanced techniques have been developed to exert precise control over the enantiomeric and diastereomeric outcome of 5-oxazolidinone synthesis.

Catalytic Asymmetric Hydrogenation: One powerful method is the enantioselective catalytic hydrogenation of prochiral 5-aryl-2-oxazolones. Using a chiral Iridium-BiphPHOX catalyst, this reaction yields chiral 5-aryl-2-oxazolidinones with high yields and excellent enantioselectivities. nih.gov This protocol demonstrates good functional group tolerance, making it a versatile tool for creating optically active 5-oxazolidinones. nih.gov

Biocatalysis: Engineered enzymes offer a green and highly selective alternative for asymmetric synthesis. Myoglobin-based biocatalysts have been engineered to perform intramolecular C(sp³)–H amination of carbamate (B1207046) derivatives. researchgate.net This method produces enantioenriched oxazolidinones with high enantioselectivity and is applicable to a wide range of substrates. researchgate.net The development of enantiodivergent biocatalysts further enhances the utility of this strategy, allowing access to either enantiomer of the product. researchgate.net

Chiral Auxiliaries: The use of chiral auxiliaries, which are temporarily incorporated into a molecule to direct a stereoselective reaction, is a classic and effective strategy. Evans-type oxazolidinone auxiliaries are widely used to control the stereochemistry of reactions like aldol (B89426) additions and alkylations, which can be precursors to chiral 5-oxazolidinones. researchgate.net A more unconventional mechanism of stereocontrol has been observed in an asymmetric Nazarov cyclization, where a chiral oxazolidinone auxiliary directs the torquoselectivity of the ring closure through allylic strain rather than simple steric blocking, providing excellent stereocontrol even when the typical coplanar arrangement is not possible. organic-chemistry.org

Control of Relative Stereochemistry in Substituted Oxazolidinones.

Controlling the relative stereochemistry between two or more stereocenters (e.g., cis vs. trans isomers) is a significant challenge. A diastereospecific oxidative rearrangement of α,β-unsaturated γ-lactams provides an elegant solution. rsc.orgresearchgate.netrsc.org This one-pot reaction, using an oxidant like m-chloroperoxybenzoic acid, yields highly substituted 2-oxazolidinones with complete control over the relative stereochemistry. rsc.orgresearchgate.netnih.govsciengine.com The proposed mechanism involves a sequence of a Baeyer-Villiger oxidation, an epoxidation, and a concerted rearrangement. rsc.orgrsc.org The stereochemistry of the final product is dictated by the concerted nature of the final rearrangement step, where only one of the possible epoxide diastereomers can rearrange to the oxazolidinone product due to steric factors. rsc.org

The relative configuration of substituted oxazolidinones, such as cis and trans isomers, can be definitively assigned using Nuclear Magnetic Resonance (NMR) spectroscopy by comparing the coupling constants (J values) between protons at the C4 and C5 positions. rsc.org

Catalytic Strategies for 5-Oxazolidinone Synthesis.

Catalysis offers efficient, atom-economical, and often milder routes to 5-oxazolidinones. Both organocatalysts and transition metal catalysts have been successfully employed to construct this heterocyclic ring.

Organocatalysis in 5-Oxazolidinone Formation.

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in synthesis, avoiding the use of potentially toxic or expensive metals.

One prominent organocatalytic strategy is the cycloaddition of carbon dioxide (CO₂) to aziridines. nih.gov Various organocatalysts have been developed for this transformation, including:

Binary Ion Pair Catalysts: A halide-free pyridinolate-based binary organocatalyst, composed of a hydrogen-bond donor (HBD+) and a hydrogen bond acceptor (HBA−), has been shown to be effective. For example, the TBDH+/4-OP− ion pair, generated from the base TBD and 4-hydroxypyridine, efficiently catalyzes the aza-Payne-type rearrangement of epoxy amines with CO₂ to form 5-hydroxymethyl oxazolidinones under mild, atmospheric pressure conditions. rsc.org

α-Amino Acids: Naturally occurring α-amino acids, such as L-histidine, can catalyze the fixation of CO₂ onto aziridines under solvent-free conditions. nih.gov The proposed mechanism involves the activation of the aziridine ring through hydrogen bonding. nih.gov

N-Heterocyclic Carbenes (NHCs): Imidazolium-2-carboxylates, which are adducts of NHCs and CO₂, serve as recyclable organocatalysts for the carboxylation of tertiary aziridines, yielding 3-substituted-2-oxazolidones. rsc.org

Another approach is the formal asymmetric aminohydroxylation of enones. rsc.org This one-pot reaction proceeds through an organocatalyzed aziridination followed by a double Sₙ2 sequence, with the resulting amino alcohol being isolated as a 4,5-disubstituted oxazolidinone in good yields and excellent stereoselectivity. rsc.org

| Catalyst Type | Starting Materials | Key Features | Reference |

|---|---|---|---|

| Binary Ion Pair (e.g., TBDH+/4-OP−) | Epoxy amines + CO₂ | Halide-free, high selectivity, mild conditions (atmospheric CO₂). | rsc.org |

| α-Amino Acids (e.g., L-histidine) | Aziridines + CO₂ | Solvent-free, uses naturally occurring catalysts. | nih.gov |

| N-Heterocyclic Carbene-CO₂ Adducts | Tertiary Aziridines + CO₂ | Recyclable catalyst, good functional group tolerance. | rsc.org |

| Chiral Amine/Acid Combination | Enones + Aminating Agent | One-pot formal aminohydroxylation, excellent stereoselectivity. | rsc.org |

Transition Metal-Catalyzed Cyclization and Coupling Reactions (e.g., Pd, Fe, Cu, Ag).

Transition metals offer unique reactivity for constructing the oxazolidinone ring through various cyclization and coupling reactions.

Palladium (Pd): Palladium catalysts are highly versatile for forming 5-oxazolidinones. Key methods include:

Cyclization of Vinylaziridines: A mild Pd-catalyzed ring-opening cyclization of 2-vinylaziridines with CO₂ (at ambient pressure) produces 5-vinyloxazolidinones with high yield, regio-, and stereoselectivity. organic-chemistry.org

Cyclization of Biscarbamates: Cyclic biscarbamates undergo a stereospecific Pd(0)-catalyzed cyclization to form oxazolidinones, preserving the configuration of all carbon atoms. beilstein-journals.org

Multicomponent Reactions: Pd-catalyzed three-component reactions of propargylamines, aryl halides, and atmospheric CO₂ provide a streamlined, atom-economic route to highly functionalized 5-methylene-1,3-oxazolidin-2-ones. rsc.org

Iron (Fe): As an earth-abundant and low-cost metal, iron is an attractive catalyst. Fe-iminopyridine complexes, for instance, effectively catalyze the cycloaddition of CO₂ to aziridines. sciengine.comacs.org This system shows remarkable regioselectivity; aziridines with acyl or aryl substituents yield 5-substituted oxazolidinones, while those with hydroxymethyl groups give 4-substituted products. acs.org This method is notable for its use of a single-component catalyst system under relatively mild conditions (e.g., 50 °C, 10 bar CO₂). acs.org

Copper (Cu): Copper catalysis provides several pathways to oxazolidinones:

Radical Amino-oxygenation: A Cu-catalyzed radical amino-oxygenation of alkenes with amine-derived tert-butyl chloro-carbamates enables the one-step formation of C–N and C–O bonds, exclusively yielding 5-substituted 2-oxazolidinones. rsc.org

Domino Cyclization: Propargylic alcohols react with tosyl isocyanate in a Cu-catalyzed domino cyclization to afford the corresponding oxazolidinones in moderate to excellent yields. tandfonline.com

One-Pot N-Arylation: A sequential intramolecular cyclization of amino alcohol carbamates followed by a Cu-catalyzed cross-coupling with aryl iodides allows for the efficient one-pot synthesis of N-aryl oxazolidinones. acs.org

Silver (Ag): Silver catalysts are particularly effective for reactions involving alkynes. Silver(I) salts, such as silver acetate (B1210297) or silver carbonate, catalyze the carboxylative cyclization of propargylic amines with CO₂ under mild, often base-free, conditions. researchgate.netresearchgate.netorganic-chemistry.org This reaction typically proceeds with high Z-selectivity for the resulting exocyclic double bond. organic-chemistry.org The silver cation is believed to activate the alkyne moiety towards nucleophilic attack by the in-situ-formed carbamate. oup.com

| Metal | Reaction Type | Starting Materials | Key Features | Reference |

|---|---|---|---|---|

| Palladium (Pd) | Ring-Opening Cyclization | 2-Vinylaziridines + CO₂ | High stereoselectivity, ambient CO₂ pressure. | organic-chemistry.org |

| Iron (Fe) | Cycloaddition | Aziridines + CO₂ | High regioselectivity based on substrate, low-cost catalyst. | acs.org |

| Copper (Cu) | Radical Amino-oxygenation | Alkenes + Chloro-carbamates | Exclusive formation of 5-substituted isomers, atom-economic. | rsc.org |

| Silver (Ag) | Carboxylative Cyclization | Propargylic amines/amides + CO₂ | Mild conditions, high Z-selectivity for alkylidene products. | organic-chemistry.orgoup.com |

Catalyst-Free and Green Chemistry Approaches

The synthesis of 5-oxazolidinones has increasingly moved towards greener and more sustainable methods, with a significant focus on reducing or eliminating the need for catalysts and hazardous solvents. rdd.edu.iq A notable advancement is the catalyst-free and solvent-free reaction of aziridines with carbon dioxide, which can proceed in high yield, particularly when employing techniques like high-speed ball milling (HSBM). sciengine.comresearchgate.net This mechanochemical approach not only avoids the use of solvents but also enhances reaction efficiency. researchgate.net

Researchers have successfully demonstrated the gram-scale synthesis of a series of 5-aryl-2-oxazolidinones at ambient temperature and atmospheric carbon dioxide pressure without any catalyst or co-catalyst. chemrxiv.orgnih.gov This was achieved by directly transferring a pre-formed amine/CO₂ adduct (carbamate) to a dimethylsulfonium salt, which serves as an aziridine precursor. chemrxiv.orgnih.gov This method bypasses the high activation barrier typically associated with the aziridine/CO₂ coupling. chemrxiv.orgnih.gov Other catalyst-free approaches include the reaction of N-propargylamines with CO₂ under metal- and solvent-free conditions, typically requiring elevated pressure. nih.gov Furthermore, deep eutectic solvents (DESs), which are inexpensive, biodegradable, and non-toxic, are being explored as environmentally benign media for these syntheses. researchgate.net

Table 1: Examples of Catalyst-Free and Green Syntheses of 5-Oxazolidinones

| Precursors | Reaction Conditions | Key Features | Reference |

|---|---|---|---|

| Aziridine, Carbon Dioxide | High-Speed Ball Milling (HSBM) | Catalyst-free, solvent-free, efficient for alkyl- and aryl-substituted aziridines. | researchgate.net |

| Aziridine Precursor, Amine/CO₂ Adduct | Ambient Temperature, Atmospheric CO₂ Pressure | Bypasses inertness of aziridine/CO₂ system, no catalyst/co-catalyst needed. | chemrxiv.orgnih.gov |

| N-Propargylamines, Carbon Dioxide | 2 MPa CO₂ Pressure | Metal-free and solvent-free cyclization. | nih.gov |

| Epoxides, Amines, Dimethyl Carbonate | Deep Eutectic Solvent (DES) | Environmentally benign medium, biodegradable, recyclable. | researchgate.net |

**2.3. Diverse Precursors for 5-Oxazolidinone Ring Formation

The versatility of the 5-oxazolidinone scaffold is matched by the variety of synthetic routes developed for its construction, utilizing a range of precursor molecules.

The coupling of carbon dioxide with aziridines is a prominent atom-economical method for synthesizing 5-oxazolidinones. psu.edu This reaction involves the [2+3] cycloaddition of CO₂, a renewable C1 feedstock, to the aziridine ring. sciengine.compsu.eduresearchgate.net While the reaction can be performed without a catalyst, numerous catalytic systems have been developed to improve efficiency and selectivity under milder conditions. sciengine.comchemrxiv.orgnih.gov

Catalysts for this transformation are diverse and include:

Metal Complexes: Zirconyl chloride (ZrOCl₂·8H₂O) has been used as an inexpensive and moisture-stable catalyst for the solvent-free synthesis of 5-aryl-2-oxazolidinones. sciengine.comnih.gov Iron-iminopyridine complexes have also shown promise, enabling the reaction at 50 °C and 10 bar CO₂ pressure. acs.org Other effective metal catalysts include those based on aluminum, chromium, and silver. sciengine.comosti.gov

Ionic Liquids (ILs): Lewis basic ionic liquids, such as 1-butyl-4-aza-1-azaniabicyclo[2.2.2]octane bromide ([C₄DABCO]Br), have been employed as efficient and recyclable catalysts for the selective synthesis of 5-aryl-2-oxazolidinones under solvent-free conditions. psu.edursc.org Protic onium salts like pyridinium (B92312) iodide also effectively catalyze the reaction at room temperature under a CO₂ atmosphere. rsc.org

Organocatalysts: Diethylammonium iodide has proven to be a superior catalyst among ammonium (B1175870) halide salts for this coupling, working at room temperature and atmospheric CO₂ pressure without a solvent. rsc.org

A key challenge in this synthesis is controlling regioselectivity, as the reaction can yield either 4-substituted or 5-substituted oxazolidinones. sciengine.comosti.gov Generally, 2-aryl aziridines lead to 5-aryl-2-oxazolidinones, while 2-alkyl aziridines can form 4-alkyl-2-oxazolidinones. acs.org The choice of catalyst plays a crucial role; for instance, (salen)Cr catalysts exhibit excellent selectivity for the 5-substituted product due to a mechanism involving intramolecular ring-opening from a CO₂-derived nucleophile. osti.gov

Utilizing renewable bio-based resources like amino acids is a key strategy in green chemistry. nih.gov Amino acids can be converted into chiral 1,2-amino alcohols, which are valuable precursors for oxazolidinones. thieme-connect.com One common pathway involves the reduction of N-protected amino acids to their corresponding amino alcohols, followed by cyclization. nih.govresearchgate.nettandfonline.com For example, N-derivatized β-amino alcohols can be prepared in high yields from amino acids via lithium aluminum hydride reduction and subsequent in situ derivatization to form the oxazolidinone ring. tandfonline.com

An alternative eco-friendly approach involves the reaction of amino alcohols with diethyl carbonate, which can be sourced from carbon dioxide and ethanol, under organocatalysis. nih.gov This method avoids the use of hazardous reagents like phosgene. nih.govbeilstein-journals.orgnih.gov Stereodivergent methods using inexpensive chiral auxiliaries like (−)-menthone have also been developed to prepare both enantiomers of oxazolidinones from amino acid derivatives. acs.org

Propargylic amines are versatile precursors for the synthesis of 5-oxazolidinones, often through reactions involving carbon dioxide or isocyanates. The carboxylative cyclization of propargylic amines with CO₂ is a well-established method. researchgate.net This reaction is frequently catalyzed by silver salts, such as silver acetate (AgOAc), which can facilitate the conversion under mild conditions (1 atm CO₂, room temperature), even without a base. researchgate.net Other metals like copper, zinc, and gold have also been reported to catalyze this cyclization. sciengine.com

Alternatively, the cyclization can involve propargylic ureas, which are formed from the reaction of a propargylamine (B41283) with an isocyanate. chemrevlett.com These intermediates can undergo regioselective 5-exo-dig cyclization, catalyzed by agents like silver trifluoromethanesulfonate (B1224126) (AgOTf), to yield imidazolones, or under different conditions, can lead to oxazolidin-2-imines through O-cyclization. chemrevlett.com The reaction of propargylic alcohols, CO₂, and amines in a three-component system can also produce oxazolidinones. mdpi.com

Multicomponent reactions (MCRs) offer a highly efficient route to complex molecules like oxazolidinones by combining three or more reactants in a single synthetic operation. researchgate.net A common MCR for 3,5-disubstituted oxazolidinones involves the reaction of an epoxide, an amine, and a C1 source like dimethyl carbonate. researchgate.netresearchgate.net This reaction can be catalyzed by rare-earth metal amides, producing a wide range of oxazolidinones in moderate to high yields. researchgate.netresearchgate.net

Another MCR approach is the one-pot reaction of epoxides with chlorosulfonyl isocyanate (CSI), which can produce both oxazolidinones and five-membered cyclic carbonates without the need for catalysts or additives. beilstein-journals.orgnih.gov Greener MCRs have been developed using deep eutectic solvents as both the catalyst and reaction medium for the reaction of epoxides, amines, and dimethyl carbonate. researchgate.net These strategies are valued for their operational simplicity, atom economy, and the ability to generate diverse molecular scaffolds from readily available starting materials. researchgate.netresearchgate.net

Targeted Synthesis of Specific Isomeric Forms (e.g., 5-Aryl-2-oxazolidinones, 4,5-Disubstituted Oxazolidinones)

The synthesis of specific isomers of oxazolidinones is crucial for their application in medicinal chemistry and as chiral auxiliaries. ohiolink.edunih.gov Significant effort has been dedicated to developing methods that provide precise control over regioselectivity and stereochemistry.

5-Aryl-2-oxazolidinones: The synthesis of 5-aryl-2-oxazolidinones is frequently achieved through the coupling of 2-aryl-aziridines with carbon dioxide. rsc.orgrsc.org Numerous catalytic systems have been optimized for this transformation, yielding the desired product with high regioselectivity. nih.govrsc.orgrsc.org For instance, Lewis basic ionic liquids and protic onium salts have been shown to be highly effective and recyclable catalysts for this specific synthesis. rsc.orgrsc.org An enantioselective approach involves the catalytic hydrogenation of 5-aryl-2-oxazolones using an axially chiral Ir-BiphPHOX catalyst, which provides chiral 5-aryl-2-oxazolidinones in high yields and excellent enantioselectivities. sioc-journal.cn

4,5-Disubstituted Oxazolidinones: The synthesis of 4,5-disubstituted oxazolidinones often requires stereocontrolled methods to establish the desired relative and absolute configurations of the two stereocenters. An organocatalytic one-pot synthesis has been developed that achieves a formal asymmetric aminohydroxylation of enones, proceeding through an aziridination-double Sₙ2 sequence to give 4,5-disubstituted oxazolidinones with excellent stereoselectivities. rsc.org The synthesis of specific enantiomers and diastereomers (e.g., cis isomers) of 4,5-disubstituted oxazolidinones has been accomplished to study their stereospecific interactions with biological targets like T-box riboswitch RNA. nih.govacs.orgsigmaaldrich.com These syntheses often start from chiral precursors or employ chiral catalysts to direct the stereochemical outcome. ohiolink.edu

Table 2: Selected Methods for Targeted Isomer Synthesis

| Target Isomer | Precursors | Method/Catalyst | Key Outcome | Reference |

|---|---|---|---|---|

| Chiral 5-Aryl-2-oxazolidinones | 5-Aryl-2-oxazolones, H₂ | Enantioselective Hydrogenation / Ir-BiphPHOX | High yields and excellent enantioselectivities. | sioc-journal.cn |

| 5-Aryl-2-oxazolidinones | 2-Aryl-aziridines, CO₂ | Lewis Basic Ionic Liquid Catalyst | High conversion and excellent regioselectivity under solvent-free conditions. | rsc.org |

| 4,5-Disubstituted Oxazolidinones | Enones, Amine/Hydroxide Sources | Organocatalytic One-Pot Aziridination-Sₙ2 Sequence | Good yields and excellent stereoselectivities. | rsc.org |

| Enantiomers and cis Isomers of 4,5-Disubstituted Oxazolidinones | Oxazolidinone alcohol, Phenylacetyl chloride or 4-acetylphenyl isocyanate | Acylation/Isocyanate addition | Targeted synthesis of specific stereoisomers for biological studies. | acs.org |

Ring-Opening Reactions and Subsequent Chemical Derivatizations

The 5-oxazolidinone ring is susceptible to cleavage under various conditions, leading to the formation of diverse functionalized products. These reactions can be broadly categorized into intramolecular and intermolecular processes.

Intramolecular ring-opening of 5-oxazolidinones often involves the participation of a tethered nucleophile, leading to the formation of new cyclic structures. A notable example is the intramolecular cyclization of 5-oxazolidinones bearing a carbanion-stabilizing group (like sulfones, sulfoxides, and phosphonates) on a side chain. nih.gov Treatment of these substrates with a strong base, such as lithium hexamethyldisilazide (LHMDS), generates a carbanion that attacks the C2-carbonyl group of the oxazolidinone ring. nih.gov This intramolecular nucleophilic attack results in ring cleavage and the formation of functionalized γ- and δ-lactams in high yields. nih.gov

Another significant intramolecular process is observed in the (salen)Cr-catalyzed coupling of aziridines and carbon dioxide to form 5-substituted oxazolidinones. nih.govrsc.orgosti.govresearchgate.net In this reaction, a CO2-derived nucleophile, specifically a carbamate oxygen, attacks the aziridine ring intramolecularly. osti.gov Quantum mechanical calculations suggest that this ring-opening is a synchronous and concerted process involving both C–N bond cleavage and C–O bond formation. nih.gov The regioselectivity, favoring the 5-substituted product, is attributed to the increased carbocationic character of the substituted carbon of the aziridine ring, which makes it more susceptible to nucleophilic attack. nih.govosti.gov

The 5-oxazolidinone ring is susceptible to attack by external nucleophiles, leading to ring-opening and the formation of various derivatives. While carbamates are generally considered unreactive towards nucleophilic attack, 5-oxazolidinones can act as electrophiles under certain conditions. nih.gov

Amines have been shown to react with 5-oxazolidinones in ring-opening reactions, a process that has been utilized in solid-phase synthesis. acs.org Similarly, organolithium reagents can induce the ring-opening of N-alkyl oxazolidinones. thieme-connect.com This reaction provides a pathway to amides that might be challenging to synthesize through other methods. thieme-connect.com For instance, the reaction of N-benzyl oxazolidinone with certain organolithium reagents, followed by hydrogenolysis, yields hydroxy-amides. thieme-connect.com

A unique example of nucleophilic attack involves the use of tert-butyl carbonate as a nucleophile in the ring-opening of epoxides, leading to a cascade synthesis of 5-(hydroxymethyl)oxazolidin-2-ones. acs.org In this process, the tert-butyl carbonate anion attacks the epoxide, initiating a sequence of reactions that culminates in the formation of the oxazolidinone ring. acs.org

The presence of an external nucleophile can also alter the course of catalytic reactions involving 5-oxazolidinone formation. In the (salen)Cr-catalyzed coupling of aziridines and CO2, the addition of an external nucleophile like dimethylaminopyridine (DMAP) changes the reaction pathway, and the steric demand of the nucleophile regulates the ring-opening process. nih.govrsc.orgosti.govresearchgate.net

Carbonyl Reactivity and Functionalization at the 5-Position

The carbonyl group at the 5-position of the oxazolidinone ring exhibits reactivity that can be exploited for further functionalization. While direct nucleophilic attack on the C5-carbonyl can be challenging, the α-position (C4) can be deprotonated to form an enolate, which can then react with electrophiles.

Studies have shown that 5-methyl-3-(o-aryl)-oxazolidinones can be lithiated at the C5-position and subsequently undergo stereoselective alkylation and aldol reactions. researchgate.net This approach allows for the introduction of various substituents at the C5-position with high diastereoselectivity. researchgate.net

Furthermore, the C5-substituent itself is a key site for modification, particularly in the synthesis of medicinally important compounds like the antibiotic linezolid. ukhsa.gov.uknih.govnih.gov Structure-activity relationship (SAR) studies on linezolid analogues have explored a wide range of C5-acylaminomethyl moieties. ukhsa.gov.uk These studies indicate that the size and polarity of the substituent at this position are crucial for antibacterial activity, with smaller, non-polar fragments being generally well-tolerated. ukhsa.gov.uk The synthesis of these analogues often involves the modification of a precursor bearing a functional group at the C5-position, such as a hydroxymethyl group, which can be converted to an acetamidomethyl group or other heterocyclic side chains. nih.govnih.gov

Mechanisms of Isomerization and Stereochemical Inversion

Isomerization and stereochemical inversion are important transformations of 5-oxazolidinones, particularly in the context of asymmetric synthesis and the Maillard reaction.

In the Maillard reaction, the formation of a 5-oxazolidinone intermediate is a key step in the isomerization of imines. nih.gov Spectroscopic evidence has confirmed the formation of 5-oxazolidinones in model systems, and their importance lies in their ability to decarboxylate to form azomethine ylides. These ylides can then rearrange to produce two isomeric imines, leading to a variety of Maillard products. nih.gov

The stereochemical inversion of chiral 5-oxazolidinones has also been reported. For example, the inversion of (R)-5-hydroxymethyl-3-tert-butyl-2-oxazolidinone and its isopropyl analogue has been studied. oup.com While the specific mechanisms were not detailed in the provided search results, such inversions typically involve a ring-opening and ring-closing sequence or the formation of a planar intermediate. In some cases, stereochemical inversion can occur during a reaction, such as the stannylation of a lithiated oxazolidinone derivative, which was found to proceed with inversion of configuration. researchgate.net The regioselectivity of ring-opening in the synthesis of oxazolidinones from aziridines and CO2 can also lead to retention of configuration at a stereocenter due to a double inversion mechanism. whiterose.ac.uk

Cycloaddition Reactions Involving 5-Oxazolidinones

5-Oxazolidinones can be synthesized through cycloaddition reactions, and they can also participate in such reactions. The [3+2] cycloaddition of epoxides and isocyanates is a common method for preparing oxazolidinones. whiterose.ac.uknih.govbeilstein-journals.org This reaction can be catalyzed by various Lewis acids, such as aluminum and chromium complexes. whiterose.ac.uknih.gov The mechanism of this reaction has been investigated using density functional theory (DFT), which suggests an asynchronous concerted pathway. beilstein-journals.org The regioselectivity of the cycloaddition, leading to either 3,4- or 3,5-disubstituted oxazolidinones, is influenced by the substituents on the epoxide. whiterose.ac.uk

Another important cycloaddition reaction is the coupling of aziridines with carbon dioxide to form 5-aryl-2-oxazolidinones. thieme-connect.com This reaction can proceed under compressed CO2 conditions even without a catalyst. thieme-connect.com In this case, it is proposed that an adduct formed in situ between the aziridine and CO2 acts as the catalyst. thieme-connect.com

5-Oxazolidinones themselves can undergo further reactions. For instance, azomethine ylides generated from the decarboxylation of 5-oxazolidinones can participate in 1,3-dipolar cycloaddition reactions with dipolarophiles. nih.gov This reactivity provides a route to more complex heterocyclic structures.

Chiral 5 Oxazolidinone Isomers As Stereocontrol Elements

Applications as Chiral Auxiliaries in Asymmetric Synthesis

The fundamental principle behind using a chiral auxiliary is to convert an enantioselective reaction into a diastereoselective one. The auxiliary is attached to a prochiral substrate, creating a new molecule with a built-in stereocenter. This existing chirality then influences the stereochemistry of subsequent reactions on the substrate. wikipedia.orgoup.com Evans' oxazolidinone auxiliaries have proven exceptionally effective in a multitude of carbon-carbon bond-forming reactions, establishing the absolute stereochemistry of multiple stereocenters in complex molecule synthesis. wikipedia.org The substituents at the 4- and 5-positions of the oxazolidinone ring create a sterically defined environment that effectively shields one face of a reactive intermediate, such as an enolate, forcing an incoming reagent to approach from the less hindered face. wikipedia.org

Asymmetric alkylation is a cornerstone transformation for constructing α-chiral carbonyl compounds. researchgate.net When an N-acyl oxazolidinone is used, deprotonation with a strong base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) selectively generates a (Z)-enolate. wikipedia.orgacs.org This enolate is conformationally locked through chelation with the lithium cation, creating a rigid structure. The substituent on the chiral auxiliary (e.g., a benzyl (B1604629) or isopropyl group at the 4-position) sterically blocks one face of the enolate. Consequently, an incoming electrophile, such as an alkyl halide, can only approach from the opposite, unhindered face, leading to a highly diastereoselective alkylation. wikipedia.orgacs.org This methodology has been instrumental in the total synthesis of numerous biologically active natural products. rsc.orgresearchgate.net

Table 1: Examples of Asymmetric Alkylation using Chiral Oxazolidinone Auxiliaries Data based on representative findings in the field.

| Auxiliary Substituent | N-Acyl Group | Electrophile | Base | Diastereomeric Ratio (d.r.) |

| (S)-4-Benzyl | Propionyl | Allyl Iodide | NaN(TMS)₂ | 98:2 |

| (S)-4-Benzyl | Propionyl | Benzyl Bromide | LDA | >99:1 |

| (R)-4-Isopropyl | Acetyl | Methyl Iodide | LDA | 95:5 |

| (S)-4-tert-Butyl | Propionyl | Ethyl Iodide | NaHMDS | 97:3 |

The aldol (B89426) reaction is one of the most powerful methods for forming carbon-carbon bonds and creating new stereocenters simultaneously. Chiral oxazolidinones have been extensively used to control the stereochemistry of this reaction. researchgate.net The process typically involves the formation of a boron enolate from the N-acyl oxazolidinone using a Lewis acid like dibutylboron triflate and a hindered base such as diisopropylethylamine. wikipedia.org This generates a (Z)-enolate which then reacts with an aldehyde substrate through a highly organized, chair-like six-membered transition state. scielo.org.mx The steric influence of the auxiliary's substituent directs the aldehyde to attack a specific face of the enolate, leading to the predictable formation of syn-aldol products with excellent diastereoselectivity. wikipedia.orgscielo.org.mx This method is particularly powerful as it can establish two contiguous stereocenters in a single step. wikipedia.org

Table 2: Examples of Stereoselective Aldol Condensations Data illustrates typical outcomes for Evans' syn-aldol reactions.

| Auxiliary Substituent | N-Acyl Group | Aldehyde | Enolate Type | Major Diastereomer | Diastereoselectivity |

| (S)-4-Benzyl | Propionyl | Isobutyraldehyde | Boron (Z)-enolate | syn | >99:1 |

| (R)-4-Isopropyl | Propionyl | Benzaldehyde | Boron (Z)-enolate | syn | 98:2 |

| (S)-4-Benzyl | Acetyl | Propionaldehyde | Tin(II) (Z)-enolate | syn | 95:5 |

| (R)-4-Isopropyl | Butyryl | Acetaldehyde | Boron (Z)-enolate | syn | 97:3 |

The Diels-Alder reaction is a powerful cycloaddition for constructing six-membered rings, capable of creating up to four new chiral centers in one step. nih.gov Chiral oxazolidinones can be used as auxiliaries on the dienophile to induce asymmetry. Typically, an α,β-unsaturated carboxylic acid is converted into an N-enoyl oxazolidinone. In the presence of a Lewis acid, the oxazolidinone coordinates in a way that forces the carbonyl groups into a syn-conformation, presenting a sterically biased face to the incoming diene. rsc.org The Lewis acid activates the dienophile and helps to lock its conformation, enhancing facial selectivity. The substituent on the auxiliary effectively shields one face of the dienophile, directing the diene to attack from the less hindered side, resulting in high diastereoselectivity in the resulting cycloadduct. rsc.orgrsc.org

Table 3: Examples of Asymmetric Diels-Alder Reactions Data based on Lewis acid-promoted reactions with cyclopentadiene.

| Auxiliary Substituent | N-Enoyl Group | Lewis Acid | endo:exo Ratio | Diastereoselectivity (endo) |

| (S)-4-Benzyl | Acryloyl | Et₂AlCl | >95:5 | 95:5 |

| (R)-4-Isopropyl | Crotonoyl | TiCl₄ | >95:5 | 96:4 |

| (S)-4-Benzyl | 3-(Acyloxy)acryloyl | Et₂AlCl | >95:5 | >99:1 rsc.org |

| (R)-4-Phenyl | Acryloyl | BF₃·OEt₂ | >90:10 | 91:9 |

Methodologies for Recovery and Recycling of Chiral Oxazolidinone Auxiliaries

A key consideration in the practical application of chiral auxiliaries is the ability to remove them from the product without racemization and to recover them for reuse, which is critical for process efficiency and cost-effectiveness. wikipedia.org For N-acyl oxazolidinones, several cleavage methods are available to convert the imide product into various functional groups.

One of the most common methods for cleaving the auxiliary to yield a carboxylic acid is hydrolysis using lithium hydroperoxide (LiOH/H₂O₂). acs.org Other transformations include:

Reduction to alcohols: Using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄).

Conversion to aldehydes: Achieved through reduction followed by oxidation or by using reagents like diisobutylaluminium hydride (DIBAL-H).

Formation of esters and amides: Transesterification with alkoxides (e.g., NaOMe) or aminolysis.

After cleavage, the chiral oxazolidinone auxiliary is released and can be recovered from the reaction mixture, often by extraction or chromatography. nih.gov The recovered auxiliary can then be purified, typically by recrystallization, and reused in subsequent reactions without loss of optical purity. nih.govnih.gov The development of continuous flow systems has further automated the process, allowing for the separation of the product and auxiliary in-line, with the recovered auxiliary being fed directly back into the start of the process, creating a pseudo-catalytic cycle. nih.govrsc.orgresearchgate.net

Principles of Enantioselective Induction and Diastereoselectivity in Auxiliary-Mediated Reactions

The high degree of stereocontrol exerted by 5-oxazolidinone (B12669149) auxiliaries is rooted in the principles of asymmetric induction and conformational control. researchgate.net The effectiveness of the auxiliary relies on its ability to force the reaction to proceed through a single, low-energy transition state.

Key factors contributing to this control include:

Conformational Rigidity: In reactions involving enolates, the formation of a chelated intermediate with a metal cation (e.g., Li⁺, B³⁺) is crucial. acs.org This chelation between the metal, the enolate oxygen, and the carbonyl oxygen of the auxiliary locks the N-acyl group into a rigid conformation. This rigidity minimizes the number of possible transition states.

Steric Shielding: The substituent at the C4 position of the oxazolidinone ring (e.g., isopropyl, benzyl) acts as a powerful steric directing group. wikipedia.org In the rigid chelated intermediate, this substituent extends over one of the two faces of the planar enolate. This creates significant steric hindrance, effectively blocking that face from the approach of an electrophile. acs.org

Predictable Facial Bias: As a result of this steric shielding, the incoming reagent (electrophile) is forced to approach from the opposite, less-hindered face. This predictable facial bias is the source of the high diastereoselectivity observed in these reactions. oup.comresearchgate.net The reaction proceeds almost exclusively through the transition state where the electrophile approaches from the unshielded side, leading to the formation of a single major diastereomer.

In essence, the chiral auxiliary transforms the prochiral enolate into a chiral, conformationally locked system where the two faces are diastereotopic and possess significantly different steric environments, thereby dictating the stereochemical outcome of the reaction.

Computational and Theoretical Investigations of 5 Oxazolidinone Isomers

Quantum Mechanical Studies of Electronic Structure and Reactivity Profiles

Quantum mechanics serves as a fundamental tool in elucidating the electronic structure and reactivity of 5-oxazolidinone (B12669149) isomers. nih.govmdpi.com By solving the Schrödinger equation, researchers can obtain detailed information about the molecule's wave function and energy, which in turn reveals its electronic properties. nih.gov

Quantum mechanical calculations, including Hartree-Fock methods, are employed to model the electronic distribution within the isomers. mdpi.com These calculations help in understanding the nature of chemical bonds, the distribution of electron density, and the energies of molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is a critical parameter for predicting the chemical reactivity and stability of the isomers.

Furthermore, these studies can predict various spectroscopic properties, such as NMR chemical shifts, which are invaluable for experimental characterization. nih.gov The reactivity of 5-oxazolidinone isomers, including their susceptibility to nucleophilic or electrophilic attack at different sites, can be rationalized by examining the calculated electrostatic potentials and frontier molecular orbitals.

Density Functional Theory (DFT) Calculations for Elucidating Reaction Mechanisms and Selectivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the mechanisms and selectivity of reactions involving this compound. mdpi.comnih.gov DFT methods, such as B3LYP and M06-2X, offer a balance between computational cost and accuracy, making them suitable for studying complex reaction pathways. mdpi.comnih.gov

One of the key applications of DFT in this context is the determination of transition state structures and their corresponding activation energies. pku.edu.cn This information is crucial for understanding the kinetics of a reaction and predicting which reaction pathway is more favorable. For instance, in the formation of 5-substituted oxazolidinones from aziridines and CO2, DFT calculations have shown that the preferential opening of the substituted C–N bond of the aziridine (B145994) is a key factor in the observed high selectivity. scispace.com

DFT calculations can also elucidate the role of catalysts in influencing reaction outcomes. By modeling the interactions between the reactants, catalyst, and transition states, researchers can understand how a catalyst can lower the activation energy and control the stereoselectivity or regioselectivity of a reaction. acs.org For example, in the (salen)Cr-catalyzed coupling of aziridine and CO2, quantum mechanical calculations revealed that the high selectivity for the 5-substituted oxazolidinone is due to an increase in the carbocationic character of the carbon bearing the substituent. scispace.com

Conformational Analysis and Stereochemical Preferences of Isomeric Forms

The three-dimensional structure of this compound, including their conformational preferences, plays a significant role in their chemical and biological properties. pharmacy180.com Computational methods are extensively used to perform conformational analysis and predict the most stable stereoisomers. nih.gov

By mapping the potential energy surface associated with the rotation around key single bonds, researchers can identify various low-energy conformers. These studies have shown that the 5-oxazolidinone ring can adopt different conformations, such as planar or envelope forms, depending on the nature and position of substituents. researchgate.net The relative energies of these conformers determine their population at a given temperature.

For chiral this compound, computational analysis can help in understanding the stereochemical preferences. nih.gov For instance, in 5-aminomethyloxazolidine-2,4-dione scaffolds, the relative stereochemistry and the presence of α-substituents influence whether the molecule adopts an extended, semi-bent, or folded geometry. nih.gov These conformational preferences are critical for their application as peptidomimetics. nih.gov

Molecular Modeling and Docking Studies for Understanding Binding Interactions in Synthetic Design

Molecular modeling and docking are powerful computational tools used to understand how this compound interact with biological targets, which is essential for rational drug design. researchgate.netnih.gov These methods are employed to predict the binding mode and affinity of a ligand (the 5-oxazolidinone isomer) to a receptor, typically a protein. researchgate.net

Docking simulations place the flexible ligand into the binding site of a rigid or flexible receptor and score the different poses based on a scoring function that estimates the binding energy. mdpi.com This process helps in identifying the most likely binding conformation and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. nih.gov

The insights gained from docking studies are invaluable for synthetic design. nih.gov By understanding how a particular isomer binds to its target, chemists can design new derivatives with improved potency and selectivity. For example, if a docking study reveals an unoccupied hydrophobic pocket in the binding site, a synthetic chemist might add a hydrophobic group to the ligand to exploit this interaction and enhance binding affinity.

Structural Requirements and Feature-Based Pharmacophore Models for Designed Chemical Ligands

Pharmacophore modeling is a crucial step in modern drug discovery that helps to identify the essential structural features of a molecule required for its biological activity. nih.gov A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for optimal molecular interactions with a specific biological target. nih.gov

For this compound, pharmacophore models are developed based on the structures of known active compounds (ligand-based) or the structure of the ligand-receptor complex (structure-based). mdpi.combiointerfaceresearch.com These models typically consist of features such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic groups, arranged in a specific three-dimensional geometry. nih.gov

Once a pharmacophore model is established, it can be used as a 3D query to screen large chemical databases to identify novel compounds that match the pharmacophoric features. nih.gov This virtual screening approach is a cost-effective way to discover new lead compounds with the desired biological activity. The structural requirements identified from the pharmacophore model also guide the design and synthesis of new chemical ligands with improved properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis for Modulating Chemical Reactivity or Synthetic Efficacy

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. longdom.orgijnrd.org QSAR models are widely used in medicinal chemistry and materials science to predict the properties of new compounds and to guide the optimization of existing ones. fiveable.me

In the context of this compound, QSAR studies can be used to correlate their structural features with their synthetic efficacy or chemical reactivity. nih.gov The first step in a QSAR study is to generate a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecular structure, such as its size, shape, lipophilicity, and electronic properties. ijnrd.org

Next, a mathematical model is developed to relate these descriptors to the observed activity. fiveable.me This can be done using various statistical methods, such as multiple linear regression or machine learning algorithms. wu.ac.th A robust QSAR model can then be used to predict the activity of new, unsynthesized this compound, thereby prioritizing the synthesis of the most promising candidates. For example, 3D-QSAR studies on tricyclic oxazolidinones have been used to develop models that predict their antibacterial activity. nih.gov

Advanced Applications of 5 Oxazolidinone Isomers in Organic Synthesis

Role as Intermediates in the Synthesis of Complex Organic Molecules

The structural framework of 5-oxazolidinones makes them highly valuable as chiral synthons and intermediates in the synthesis of complex organic molecules. mdpi.commdpi.com Their importance is highlighted in their application for creating enantiomerically pure compounds, which is crucial in medicinal chemistry and materials science. mdpi.com The synthesis of these intermediates can be achieved through various methods, including the reaction of amino alcohols with phosgene (B1210022) or the cycloaddition of epoxides with isocyanates. mdpi.com

One notable example is the use of a 5-oxazolidinone (B12669149) derivative in the total synthesis of Chaetocin A. In this multi-step synthesis, a key diketopiperazine intermediate was constructed starting from Cbz-protected N-methyl-D-serine, which is prepared by way of a 5-oxazolidinone. nih.gov This demonstrates the crucial role of the oxazolidinone scaffold in introducing specific stereochemistry and functionality early in a complex synthesis.

Furthermore, 5-functionalized oxazolidin-2-ones can be prepared in a single step from chiral aziridines with retention of configuration. mdpi.com This efficient transformation allows for the creation of versatile intermediates where the C-5 position is functionalized, making them particularly useful for further elaboration in organic and medicinal chemistry. mdpi.com The ability to control the absolute configuration at the C-5 position is dictated by the stereochemistry of the starting chiral aziridine (B145994). mdpi.com

The table below summarizes key synthetic routes involving 5-oxazolidinone intermediates.

| Starting Material | Reagents/Conditions | Product | Application | Cite |

| N-Z-amino acids | Paraformaldehyde, acid catalysis | N-Z-5-oxazolidinones | Intermediates for N-methyl amino acids | nih.gov |

| Chiral aziridine-2-carboxylic acid ethyl ester | Methyl chloroformate, refluxing CH3CN | 2-Oxazolidinone-5-carboxylic acid ethyl ester | Enantiomerically pure functionalized intermediate | mdpi.com |

| Epoxides | Chlorosulfonyl isocyanate (CSI) | Oxazolidinones and cyclic carbonates | One-pot synthesis of heterocyclic compounds | mdpi.com |

| Propargylamines | CO2, Electrochemical cyclization | Functionalized 2-Oxazolidinones | Synthesis of functionalized heterocycles | merckmillipore.com |

Preparation of N-Methyl Amino Acids and Modified Peptides

5-Oxazolidinones serve as pivotal intermediates in a unified and efficient strategy for the synthesis of N-methyl amino acids, which are components of many natural products. nih.govmdpi.comnih.gov This method involves the formation of a 5-oxazolidinone from an N-protected amino acid (such as Fmoc- or Z-amino acids) and formaldehyde, followed by reductive cleavage of the ring to yield the N-methylated product. nih.govnih.gov

The general approach allows for the N-methylation of the 20 common L-amino acids, although those with reactive side chains (e.g., serine, cysteine, histidine) require appropriate protecting groups for the reaction to proceed efficiently. mdpi.comnih.gov The reductive ring-opening can be accomplished using various reagents, such as triethylsilane (TES) in the presence of a strong acid like trifluoroacetic acid (TFA), or through catalytic hydrogenation. nih.gov This methodology is advantageous as it provides optically pure N-methyl amino acids suitable for both solid-phase and solution-phase peptide synthesis. nih.govmdpi.comnih.gov

Beyond single amino acids, this chemistry has been extended to modify peptides directly. An innovative "in-peptide" synthesis strategy allows for the creation of di-oxazolidinone or dehydroamino acid-oxazolidinone motifs within a peptide chain. nih.gov Starting with N-tosyl tetrapeptides containing β-hydroxy α-amino acids like threonine or phenylserine (B13813050), treatment with disuccinimidyl carbonate (DSC) can yield sequences with consecutive oxazolidin-2-one (Oxd) rings. nih.gov These Oxd moieties act as pseudo-proline residues that induce highly constrained β-turns in the peptide backbone, a critical secondary structure for mediating protein-protein interactions. nih.gov

The following table outlines the key steps in this synthetic application.

| Precursor | Key Reagents | Product | Significance | Cite |

| Fmoc-amino acids | Formaldehyde, p-toluenesulfonic acid; then Et3SiH, TFA | Fmoc-N-methyl amino acids | Provides protected N-methyl amino acids for peptide synthesis | nih.gov |

| Z-amino acids | Formaldehyde; then catalytic hydrogenation (Pd/C) | N-methyl amino acids | Direct synthesis of N-methyl amino acids | nih.gov |

| N-Ts tetrapeptides with Thr or PhSer | Disuccinimidyl carbonate (DSC) | Peptides with Oxd-Oxd or ΔAbu-Oxd motifs | Creation of constrained β-turn structures in peptides | nih.gov |

Precursors for α,β-Didehydroamino Acids

α,β-Didehydroamino acids (ΔAAs) are non-proteinogenic amino acids found in a variety of natural peptides and are known for imparting conformational rigidity and enhanced biological activity. researchgate.net 5-Oxazolidinone chemistry provides a pathway to these valuable structures.

A direct method involves the reaction of N-tosyl tetrapeptides containing β-hydroxy α-amino acids, such as threonine (Thr) or phenylserine (PhSer). nih.govnih.gov When these peptides are treated with reagents like disuccinimidyl carbonate, a reaction can occur that simultaneously forms an oxazolidin-2-one (Oxd) at one position and a 2,3-dehydro-2-aminobutyric acid (ΔAbu) residue at an adjacent position. nih.govnih.gov This process demonstrates the dual utility of the β-hydroxy amino acid precursor, which can lead to either cyclization to an oxazolidinone or elimination to a dehydroamino acid within the same peptide backbone. nih.gov

This strategy is part of a broader effort to streamline the synthesis of peptides containing ΔAAs by generating the unsaturated bond after the precursor amino acid has been incorporated into the peptide chain. sigmaaldrich.com Traditional methods often require the challenging synthesis of ΔAA-containing building blocks before peptide coupling. sigmaaldrich.com The in-peptide elimination from a β-hydroxy precursor, a reaction closely related to oxazolidinone formation, offers a more efficient alternative. nih.govsigmaaldrich.com

| Precursor System | Reaction Condition | Resulting Motif | Significance | Cite |

| N-Ts tetrapeptide with Thr at position 2 | Single-step reaction with DSC | ΔAbu(2)-Oxd(3) | Concurrent formation of a dehydroamino acid and an oxazolidinone ring within a peptide | nih.govnih.gov |

| Peptide with embedded Thr residue | EDC/CuCl | Peptide with embedded Z-ΔAbu residue | Post-coupling generation of the dehydroamino acid moiety | sigmaaldrich.com |

Building Blocks for Polymeric Materials and Scaffolds

The unique chemical properties of oxazolidinone-related structures are being leveraged to create advanced polymeric materials for biomedical applications, such as drug delivery and tissue engineering. nih.govnih.gov These polymers can be designed to be biocompatible and biodegradable, which are essential features for in vivo applications. nih.gov

A compelling example is the synthesis of an acid-labile poly(Doxazolidine) (P(Doxaz)), which functions as a polyprodrug for the self-delivery of a potent chemotherapeutic agent, Doxazolidine (Doxaz). nih.gov This polymer was designed with an exceptionally high drug content of 92.45%. The P(Doxaz) nanoparticles are stable in normal physiological conditions but are engineered to rapidly degrade and release the active drug within the acidic microenvironment of tumor cells. nih.gov This acid-triggered degradation provides a targeted release mechanism, enhancing the therapeutic efficacy against cancer cells while minimizing premature drug leakage and associated side effects. nih.gov

While distinct in structure, poly(2-oxazoline)s (POx) represent another class of polymers with related nomenclature that are extensively studied for biomedical use. mdpi.comresearchgate.net POx are considered conformational isomers of polypeptides and exhibit properties like biocompatibility and low protein binding, making them suitable for creating hydrogels for drug delivery and scaffolds for tissue engineering. merckmillipore.comnih.gov

| Polymer System | Monomer/Precursor | Key Feature | Application | Cite |

| Poly(Doxazolidine) (P(Doxaz)) | Doxazolidine (Doxaz) | Acid-labile backbone, ultra-high drug content (92.45%) | Self-delivery polyprodrug for chemotherapy | nih.gov |

| Poly(2-oxazoline)s (POx) | 2-substituted-2-oxazolines | Biocompatible, tunable solubility, low protein binding | Hydrogels, micelles, and polymer-drug conjugates for drug delivery and tissue engineering | nih.govresearchgate.net |

Functionalized Oxazolidinone Derivatives in Chemical Probe Development

Functionalized oxazolidinone derivatives are emerging as powerful tools in the development of chemical probes for biological imaging and diagnostics. By incorporating reporter groups like fluorophores, the oxazolidinone scaffold can be used to visualize and track biological processes in real time.

One successful approach involves modifying a known oxazolidinone antibiotic, linezolid (B1675486). An azide-functionalized analogue of linezolid was synthesized that retained its antimicrobial activity. nih.govresearchgate.net This azide (B81097) group serves as a chemical handle for "click" chemistry. Using a copper-catalyzed azide-alkyne cycloaddition reaction, various fluorophores can be easily attached to the oxazolidinone core. nih.govresearchgate.net The resulting fluorescent probes have been used to selectively stain and image Gram-positive bacteria via confocal microscopy, providing a method to report the presence and location of bacteria in a sample. nih.gov

Another innovative strategy utilizes the reversible ring-opening and closing of an oxazolidine (B1195125) ring to create a pH-responsive fluorescent probe. mdpi.comnih.gov A probe named BP was rationally designed to be pH-sensitive in a range suitable for monitoring intracellular organelles. mdpi.comnih.gov At higher pH, the oxazolidine ring is closed and the probe exhibits strong red fluorescence. mdpi.com This pH-induced structural tautomerism allows the probe to colocalize with both mitochondria and lysosomes in living cells, enabling the simultaneous imaging of two different organelles. mdpi.comnih.gov Such probes provide a new strategy for developing advanced tools to study dynamic organelle interactions. mdpi.com

| Probe Type | Oxazolidinone Core | Functionalization/Mechanism | Application | Cite |

| Antibiotic-based probe | Linezolid analogue | Azide functionalization followed by "click" chemistry with alkyne-fluorophores | Live-cell imaging of Gram-positive bacteria | nih.govresearchgate.net |

| pH-responsive probe | Rhodamine-based oxazolidine | Reversible, pH-induced oxazolidine ring opening/closing | Simultaneous fluorescent imaging of mitochondria and lysosomes | mdpi.comnih.gov |

Emerging Trends and Future Research Directions in 5 Oxazolidinone Isomer Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The development of environmentally benign and efficient synthetic routes to 5-oxazolidinone (B12669149) isomers is a major focus of current research. Traditional methods often rely on hazardous reagents like phosgene (B1210022) or harsh reaction conditions. nih.gov Modern approaches, however, prioritize sustainability by utilizing safer reagents, renewable feedstocks, and atom-economical processes.

A significant trend is the rise of "green chemistry" principles in oxazolidinone synthesis. researchgate.net One-pot reactions are particularly favored as they reduce waste, save time, and minimize purification steps. For instance, a one-pot method for converting epoxides directly into 5-oxazolidinones and five-membered cyclic carbonates using chlorosulfonyl isocyanate (CSI) has been developed. This metal-free approach offers good yields and shorter reaction times compared to older, multi-step procedures that used carcinogenic solvents like benzene. nih.govbeilstein-journals.org

Another key area is the use of bio-based resources. Researchers have successfully devised a two-step, kilogram-scale synthesis of N-isobutyl-5-methyloxazolidinone from renewable resources derived from the sugar industry, completely avoiding organic solvents. nih.gov This strategy involves the reaction of bio-based isobutylamine (B53898) with chloropropanol (B1252657) in an aqueous solution, followed by cyclization with diethyl carbonate, showcasing a move towards more sustainable production. nih.gov

The carbonylation of β-amino alcohols with carbon dioxide (CO₂) or dialkyl carbonates represents another important sustainable pathway. nih.govbeilstein-archives.org These methods utilize CO₂ as a renewable C1 source, contributing to carbon capture and utilization efforts.

Table 1: Comparison of Traditional vs. Sustainable Synthetic Methods for 5-Oxazolidinones

| Feature | Traditional Methods | Novel & Sustainable Methods |

|---|---|---|

| Reagents | Often involve hazardous materials like phosgene and toxic catalysts (e.g., rhodium). nih.govnih.gov | Utilize safer reagents like CO₂, diethyl carbonate, and chlorosulfonyl isocyanate. beilstein-journals.orgnih.gov |

| Solvents | Frequently use carcinogenic or environmentally harmful solvents such as benzene. beilstein-journals.org | Employ greener solvents like water, or are performed under solvent-free conditions. beilstein-journals.orgnih.gov |

| Process | Typically multi-step with complex purification. beilstein-journals.org | Emphasize one-pot syntheses for increased efficiency and reduced waste. beilstein-journals.orgbioorg.org |

| Feedstocks | Primarily petroleum-based. | Increasing use of renewable, bio-based starting materials. nih.gov |

Exploration of Undiscovered Reactivity Modes and Chemical Transformations

Beyond improving existing synthetic routes, researchers are actively seeking to uncover new reactivity patterns of 5-oxazolidinone precursors and related intermediates. This exploration opens doors to novel molecular architectures and more efficient synthetic pathways.

One area of investigation involves tandem reactions, where multiple bond-forming events occur sequentially in a single operation. A notable example is the stereoselective synthesis of 4,5-disubstituted oxazolidin-2-ones through a tandem sequence combining an asymmetric aldol (B89426) reaction with a Curtius rearrangement. nih.gov This strategy allows for the direct conversion of chiral imides into cyclic carbamates, efficiently constructing two vicinal stereogenic centers in a controlled manner. nih.gov

The mechanism of cycloaddition reactions to form the oxazolidinone ring is also under scrutiny. Theoretical studies on the reaction between epoxides and chlorosulfonyl isocyanate have provided evidence for an asynchronous concerted pathway. beilstein-journals.orgbeilstein-archives.org Understanding such mechanisms at a fundamental level is crucial for optimizing reaction conditions and predicting outcomes for new substrates.

Furthermore, the development of catalytic asymmetric reactions is expanding the toolkit for creating chiral 5-oxazolidinones. For example, a novel spirobiindane-based quaternary ammonium (B1175870) salt has been used as a catalyst for the enantioselective addition of isoxazolidin-5-ones to allenoates, providing access to highly functionalized β-amino acid derivatives. researchgate.net Similarly, the reaction of lithiated 2-isopropyl-2-oxazolines with nitrones has been developed as a stereoselective route to highly enantioenriched 5-isoxazolidinones. nih.gov These methods highlight the ongoing effort to discover new catalytic systems and reactivity modes for asymmetric synthesis.

Integration of Advanced Computational Design in Synthetic Route Planning

Computational chemistry has become an indispensable tool in modern organic synthesis, and the field of 5-oxazolidinones is no exception. Advanced computational methods are increasingly used to predict reactivity, elucidate reaction mechanisms, and design novel molecules with desired properties, thereby guiding and accelerating experimental work.

Density Functional Theory (DFT) is widely employed to investigate the mechanisms of reactions that form the oxazolidinone ring. For example, DFT calculations at the M06-2X/6-31+G(d,p) level of theory were used to model the cycloaddition of epoxides with chlorosulfonyl isocyanate. beilstein-journals.orgbeilstein-archives.org These studies elucidated the potential energy surfaces and transition states, confirming that the reaction proceeds via an asynchronous concerted mechanism and accurately predicting the experimentally observed product ratios. beilstein-journals.org

Quantitative Structure-Activity Relationship (QSAR) models are also being developed to guide the design of new oxazolidinone derivatives, particularly in drug discovery. A three-dimensional QSAR (3D-QSAR) model for a series of (S)-3-Aryl-5-substituted oxazolidinones was created to design potential antibacterial agents. benthamdirect.comnih.gov Using methods like Comparative Molecular Field Analysis (CoMFA), researchers can identify the steric and electrostatic properties that correlate with high activity, allowing for the rational design of more potent compounds. benthamdirect.comnih.gov

Molecular docking and Molecular Dynamics (MD) simulations are another critical component, especially for designing bioactive oxazolidinones. nih.govresearchgate.net These techniques predict how a molecule will bind to a biological target, such as a bacterial ribosome. By simulating these interactions, chemists can design and prioritize the synthesis of compounds with the highest predicted binding affinity and efficacy, saving significant time and resources in the lab. nih.gov

Table 2: Applications of Computational Methods in 5-Oxazolidinone Chemistry

| Computational Method | Application | Research Finding/Example |

|---|---|---|

| Density Functional Theory (DFT) | Elucidating reaction mechanisms. | Confirmed an asynchronous concerted pathway for the cycloaddition of epoxides and CSI, correctly predicting product yields. beilstein-journals.orgbeilstein-archives.org |

| 3D-QSAR (CoMFA/CoMSIA) | Designing new compounds with enhanced biological activity. | Developed a predictive model for antibacterial (S)-3-Aryl-5-substituted oxazolidinones, guiding the synthesis of new, highly active compounds. benthamdirect.comnih.gov |

| Molecular Docking & MD Simulation | Predicting ligand-protein binding interactions for drug design. | Used to screen newly synthesized oxazolidinone derivatives for their binding efficacy against target proteins, identifying promising therapeutic candidates. nih.govresearchgate.net |

Expanding the Scope of Chiral Auxiliary Applications in Stereoselective Synthesis

Oxazolidinones, particularly the Evans' auxiliaries, are renowned for their reliability in controlling stereochemistry during the synthesis of chiral molecules. rsc.org Current research is focused on applying these auxiliaries to increasingly complex and challenging stereoselective transformations, solidifying their role in the total synthesis of natural products and other intricate targets. rsc.orgwikipedia.org

The power of oxazolidinone auxiliaries lies in their ability to direct the stereochemical outcome of reactions such as aldol additions, alkylations, and Diels-Alder reactions. wikipedia.org The substituents at the 4 and 5 positions of the oxazolidinone ring create a sterically hindered environment that forces incoming reagents to approach from a specific face, leading to high diastereoselectivity. wikipedia.org

Recent applications demonstrate the continued importance of this strategy in complex synthesis. For instance, a general protocol has been developed to access stereoisomerically pure β'-hydroxy-β-amino acid derivatives using an oxazolidinone auxiliary-mediated aldol reaction. researchgate.net This method allows for the creation of previously unreported stereoisomers simply by choosing the appropriate chirality of the auxiliary. The synthesis of natural products provides a compelling showcase for these auxiliaries; the total synthesis of (-)-cytoxazone was achieved in just three steps using an asymmetric aldol addition controlled by a chiral oxazolidinone auxiliary. nih.gov

Moreover, these auxiliaries are being employed in more advanced reaction cascades. Their use in asymmetric alkylation reactions has been a crucial step in the total synthesis of numerous biologically active natural products. rsc.org The reliability and predictability of oxazolidinone-based methods make them a preferred choice, especially in the early phases of drug discovery where the rapid and dependable synthesis of enantiomerically pure compounds is essential. rsc.orgresearchgate.net The ongoing development in this area aims to broaden the types of reactions that can be controlled by these auxiliaries and to apply them to even more ambitious molecular targets.

Q & A

Q. How can contradictory results in isomer stability studies be reconciled?

- Methodology : Re-examine experimental conditions (e.g., solvent polarity, pH) that may favor different tautomers or conformers. Compare computational predictions (e.g., Gibbs free energy differences) with experimental equilibrium constants. Perform control experiments under inert atmospheres to rule out oxidation artifacts .

Q. What strategies mitigate biases in isomer characterization when using automated spectral analysis tools?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.